molecular formula C13H11N3 B1348721 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine CAS No. 313231-71-9

3-Imidazo[1,2-a]pyridin-2-yl-phenylamine

Cat. No.: B1348721
CAS No.: 313231-71-9
M. Wt: 209.25 g/mol
InChI Key: NUVDPCZHQLYLPU-UHFFFAOYSA-N
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Description

3-Imidazo[1,2-a]pyridin-2-yl-phenylamine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazo[1,2-a]pyridine ring system attached to a phenylamine group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine typically involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Another method involves the use of benzyl/allyl/propargyl halides and 2-amino pyridines as substrates via formimidamide chemistry, which avoids the use of caustic or expensive reagents .

Industrial Production Methods

Industrial production methods for this compound may include the use of solid support catalysts such as aluminum oxide or titanium tetrachloride, which facilitate the condensation reactions under milder conditions . These methods are advantageous as they can be scaled up for large-scale production while maintaining high yields and purity.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Imidazo[1,2-a]pyridin-2-yl-phenylamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other imidazo[1,2-a]pyridine derivatives. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in medicinal chemistry .

Biological Activity

3-Imidazo[1,2-a]pyridin-2-yl-phenylamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Overview of this compound

This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their unique structural characteristics and significant biological activities. The imidazo[1,2-a]pyridine moiety is recognized for its ability to interact with various biological targets, leading to a range of therapeutic effects.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antitumor Activity : The compound has shown promise as an antitumor agent in several studies. Its mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis in malignant cells .
  • Antimicrobial Properties : It has been investigated for its potential against various pathogens, including bacteria and fungi .
  • Enzyme Inhibition : The compound acts as a ligand for multiple enzymes and receptors, suggesting its role in modulating enzymatic activity .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. The imidazo[1,2-a]pyridine structure allows it to bind effectively to various receptors and enzymes, influencing cellular pathways involved in disease processes.

Research Findings

Recent studies have highlighted the compound's diverse pharmacological effects:

  • Anticancer Studies : In vitro studies demonstrated that this compound significantly reduced the viability of several cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells .
  • Antimicrobial Efficacy : The compound exhibited inhibitory effects against a range of bacterial strains and fungi, indicating potential as a novel antimicrobial agent .
  • Enzyme Interaction : Investigations into its enzyme inhibition capabilities revealed that it effectively inhibits certain kinases and phosphatases, which are critical in cancer signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeEffectReferences
AntitumorInduces apoptosis,
AntimicrobialInhibits bacterial growth,
Enzyme InhibitionModulates kinase activity ,

Case Study 1: Antitumor Activity

A study conducted on the efficacy of this compound against breast cancer cells revealed a dose-dependent reduction in cell viability. The compound was found to activate apoptotic pathways through caspase activation.

Case Study 2: Antimicrobial Effects

In another study assessing its antimicrobial properties, the compound was tested against Staphylococcus aureus and Candida albicans. Results indicated significant inhibition at low concentrations, suggesting its potential application in treating infections caused by these pathogens.

Properties

IUPAC Name

3-imidazo[1,2-a]pyridin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-11-5-3-4-10(8-11)12-9-16-7-2-1-6-13(16)15-12/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVDPCZHQLYLPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351308
Record name 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313231-71-9
Record name 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{imidazo[1,2-a]pyridin-2-yl}aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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